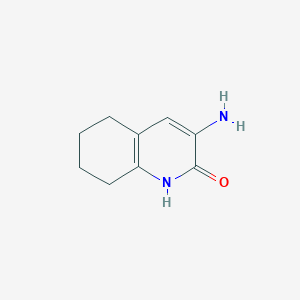

![molecular formula C22H26N2O4S B2858731 1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-methylphenoxy)ethan-1-one CAS No. 919019-94-6](/img/structure/B2858731.png)

1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-methylphenoxy)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

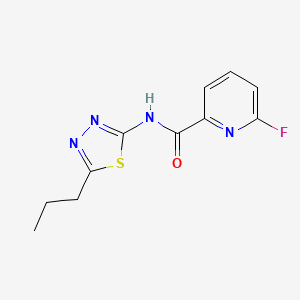

Indole derivatives are a class of compounds that have a wide range of biological and clinical applications . They are often used in the development of new drugs due to their ability to bind with high affinity to multiple receptors .

Synthesis Analysis

The synthesis of indoline compounds, a class of compounds closely related to indoles, can be achieved through various methods. One efficient method involves the palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds .Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. For example, they can participate in electrophilic substitution reactions due to the excessive π-electrons delocalization .Applications De Recherche Scientifique

Reaction and Cyclization Processes

- Cyclization of Nitrogen and Oxygen Compounds : Research has shown that certain compounds undergo cyclization processes, leading to the formation of indolizinium and quinolizinium salts, highlighting the potential for creating cyclic structures which could relate to the synthesis pathways of complex molecules similar to 1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-methylphenoxy)ethan-1-one (Kawano et al., 1992).

Synthesis of Sulfonated Compounds

- Electrooxidative Metal-Free Sulfonylation : A method for the electrochemical α-sulfonylation of indoles with arenesulfinates was developed, showcasing how sulfonylation can be achieved under metal-free conditions, which might be applicable in the synthesis or modification of similar compounds (Feng et al., 2017).

Radical-Scavenging and Bioactive Compounds

- Marine-Derived Brominated Phenols : Investigation into marine red algae resulted in the identification of highly brominated mono- and bis-phenols with significant radical-scavenging activity. This research demonstrates the potential for discovering naturally occurring compounds with significant bioactivity, which could inspire synthetic analogs for pharmaceutical applications (Duan et al., 2007).

Fluorescence-Based Monitoring

- Switchable Phenolo-Cyanine Reporters : The synthesis of hydrophilic indocyanine dyes for fluorescence-based targeted drug delivery monitoring presents an innovative approach to track drug delivery systems. This research underlines the importance of designing molecules that can change their fluorescence properties in response to environmental conditions, potentially useful in developing novel diagnostic tools or drug carriers (Bokan et al., 2018).

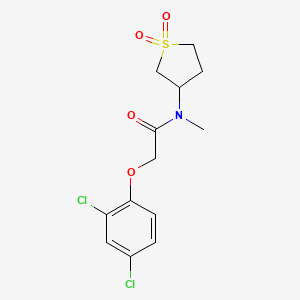

Electrophilic Activation and Detoxification

- Bioactivation via Sulfo-Conjugation : Studies on the activation and potential detoxification pathways through sulfo-conjugation reveal complex interactions that may influence the biological activity of synthetic molecules, highlighting the dual nature of sulfo-conjugation in xenobiotic metabolism (Surh, 1998).

Orientations Futures

Propriétés

IUPAC Name |

N-cyclopentyl-1-[2-(2-methylphenoxy)acetyl]-2,3-dihydroindole-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S/c1-16-6-2-5-9-21(16)28-15-22(25)24-13-12-17-14-19(10-11-20(17)24)29(26,27)23-18-7-3-4-8-18/h2,5-6,9-11,14,18,23H,3-4,7-8,12-13,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLUXRPLPRLQTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCC3=C2C=CC(=C3)S(=O)(=O)NC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-methylphenoxy)ethan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1S,4R,5R)-4-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[3.2.0]heptane-1-carboxylic acid](/img/structure/B2858648.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)

![(Z)-methyl 3-(2-methoxyethyl)-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2858657.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-bromobenzyl)sulfonyl]-1H-indole](/img/structure/B2858658.png)

![N-(6-Oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)but-2-ynamide](/img/structure/B2858661.png)

![3-phenyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]propanamide](/img/structure/B2858666.png)

![2-(3,5-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2858671.png)